AGN 205327
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Overview
Description
AGN 205327 is a potent synthetic agonist of retinoic acid receptors (RARs), specifically targeting RARα, RARβ, and RARγ with effective concentration (EC50) values of 3766 nM, 734 nM, and 32 nM, respectively . This compound does not inhibit retinoid X receptors (RXRs) . This compound is primarily used in scientific research to study the effects of retinoic acid receptor activation.
Preparation Methods
The synthesis of AGN 205327 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Step 1: Formation of the core indole structure.
Step 2: Introduction of the hydroxyimino group.
Step 3: Addition of the carboxylic acid group at the appropriate position on the indole ring.
Step 4: Final purification and characterization of the compound.
Chemical Reactions Analysis
AGN 205327 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the hydroxyimino group to an amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AGN 205327 has a wide range of scientific research applications, including:
Chemistry: Used to study the activation and inhibition of retinoic acid receptors.
Biology: Investigates the role of retinoic acid receptors in cellular processes and gene expression.
Medicine: Explores potential therapeutic applications in diseases related to retinoic acid receptor dysfunction, such as certain types of cancer and skin disorders.
Mechanism of Action
AGN 205327 exerts its effects by binding to and activating retinoic acid receptors (RARs)This interaction leads to the regulation of gene expression, influencing various cellular processes such as differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
AGN 205327 is unique in its high specificity and potency for RARα, RARβ, and RARγ. Similar compounds include:
AGN 195183: Another RAR agonist with different specificity and potency profiles.
All-trans retinoic acid (ATRA): A naturally occurring retinoid with broader activity across RARs and RXRs.
Bexarotene: A synthetic retinoid primarily targeting RXRs but with some activity on RARs.
This compound stands out due to its selective activation of RARs without affecting RXRs, making it a valuable tool for studying RAR-specific pathways and effects.
Properties
Molecular Formula |
C24H26N2O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C24H26N2O3/c1-23(2)9-10-24(3,4)18-12-14(5-7-17(18)23)21(26-29)20-13-16-11-15(22(27)28)6-8-19(16)25-20/h5-8,11-13,25,29H,9-10H2,1-4H3,(H,27,28)/b26-21+ |
InChI Key |
CTYNDNYSDMIEPV-YYADALCUSA-N |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)/C(=N\O)/C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=NO)C3=CC4=C(N3)C=CC(=C4)C(=O)O)(C)C)C |
Synonyms |
(Z)-2-((hydroxyimino)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-1H-indole-5-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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